5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-639 is a selective T-type calcium channel blocker that has shown efficacy in a wide range of preclinical models of nociceptive and neuropathic pain . It is known for its robust analgesic activities following oral administration and has been evaluated for its pharmacokinetics, tolerability, and safety in human clinical trials .
Chemical Reactions Analysis
ABT-639 undergoes various chemical reactions typical of organic compounds containing sulfanilide moieties. These reactions include:
Oxidation: ABT-639 can undergo oxidation reactions, particularly at the sulfur atom in the sulfanilide group.
Reduction: Reduction reactions can occur at the nitrogen atoms in the compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of T-type calcium channel blockers.
Biology: ABT-639 is used to investigate the role of T-type calcium channels in cellular processes.
Mechanism of Action
ABT-639 exerts its effects by selectively inhibiting T-type calcium channels, specifically the Cav3.2 subtype . This inhibition reduces calcium influx into neurons, thereby modulating pain signaling pathways. The compound’s mechanism involves binding to the alpha-1H subunit of the T-type calcium channels, leading to decreased neuronal excitability and pain perception .
Comparison with Similar Compounds
ABT-639 is compared with other T-type calcium channel blockers such as Z944 and TTA-P2 . While Z944 has shown more potent inhibition of Cav3.2 currents, ABT-639 is unique in its peripheral selectivity and specific binding profile . Other similar compounds include:
Z944: A more potent inhibitor of Cav3.2 channels.
Properties
Molecular Formula |
C20H20ClF2N3O3S |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H20ClF2N3O3S/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2 |
InChI Key |
AGPIHNZOZNKRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.